1-Isopropyl-4-(3-methylcyclohexyl)piperazine
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Overview
Description
Preparation Methods
The synthesis of 1-Isopropyl-4-(3-methylcyclohexyl)piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of readily available starting materials and efficient catalytic systems to ensure high yields and purity .
Chemical Reactions Analysis
1-Isopropyl-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-Isopropyl-4-(3-methylcyclohexyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-Isopropyl-4-(3-methylcyclohexyl)piperazine can be compared with other piperazine derivatives such as:
1,4-Diazacyclohexane: A simpler piperazine derivative with similar basicity and solubility properties.
1-Isopropyl-4-(2-thienylcarbonyl)piperazine: A derivative with a thienyl group, which may exhibit different pharmacological properties.
4-Methylpiperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C14H28N2 |
---|---|
Molecular Weight |
224.39 g/mol |
IUPAC Name |
1-(3-methylcyclohexyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C14H28N2/c1-12(2)15-7-9-16(10-8-15)14-6-4-5-13(3)11-14/h12-14H,4-11H2,1-3H3 |
InChI Key |
LVBUTDHJTGWQAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(C)C |
Origin of Product |
United States |
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